Methyl 2-amino-4-cyanobenzoate
Overview
Description
Methyl 2-amino-4-cyanobenzoate: is an organic compound with the molecular formula C9H8N2O2 . It is a derivative of benzoic acid where a methyl group replaces the hydrogen atom of the carboxyl group, and an amino group and a cyano group are attached to the benzene ring at the 2nd and 4th positions, respectively. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From 2-Aminobenzoic Acid: One common synthetic route involves the reaction of 2-aminobenzoic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methanol under acidic conditions.
From 4-Cyanobenzoic Acid: Another method involves the methylation of 4-cyanobenzoic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as the corresponding carboxylic acid or amide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group, resulting in the formation of Methyl 2,4-diaminobenzoate.
Substitution: The compound can participate in electrophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Methyl 2-amino-4-carboxybenzoate
Reduction: Methyl 2,4-diaminobenzoate
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-cyanobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly in the field of neuropharmacology, where it can act as a precursor for compounds targeting neurological disorders. Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-cyanobenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Methyl 2-amino-3-cyanobenzoate: Similar structure with the cyano group at the 3rd position.
Methyl 2-amino-5-cyanobenzoate: Similar structure with the cyano group at the 5th position.
Methyl 2,4-diaminobenzoate: Contains an additional amino group at the 4th position.
Uniqueness: Methyl 2-amino-4-cyanobenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of both amino and cyano groups on the benzene ring allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-amino-4-cyanobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYAYJCEAKQYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256512 | |
Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-83-3 | |
Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159847-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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